N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate

Description

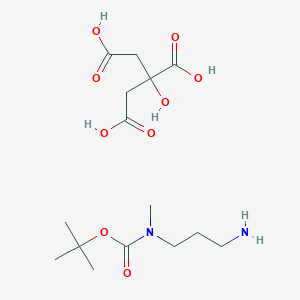

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is a derivative of carbamic acid, featuring a tert-butyl ester group and a citrate counterion. Its hydrochloride form (CAS: 1188263-67-3) has a molecular formula of C₉H₁₈N₂O₂·HCl (MW: 222.71) and is categorized as an antiviral and anti-hepatitis agent . The citrate variant likely enhances aqueous solubility compared to the hydrochloride salt, making it advantageous for pharmaceutical formulations. Structurally, it combines a tertiary amine, a carbamate linkage, and a branched ester group, which contribute to its stability and bioavailability .

Properties

Molecular Formula |

C15H28N2O9 |

|---|---|

Molecular Weight |

380.39 g/mol |

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H20N2O2.C6H8O7/c1-9(2,3)13-8(12)11(4)7-5-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

SAGHHOIPMFNAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl N-(3-aminopropyl)-N-methylcarbamate Intermediate

The key intermediate, tert-butyl N-(3-aminopropyl)-N-methylcarbamate, is synthesized via carbamation of N-methyl-1,3-propanediamine or related amines with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride). Typical conditions include:

- Reagents : N-methyl-1,3-propanediamine, tert-butyl chloroformate or Boc anhydride

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Base : Triethylamine or potassium carbonate to neutralize HCl byproduct

- Temperature : 0 °C to room temperature

- Duration : Several hours under inert atmosphere

This reaction protects the secondary amine as a Boc-carbamate, yielding tert-butyl N-(3-aminopropyl)-N-methylcarbamate as a pale yellow liquid, slightly soluble in water, with a predicted boiling point ~255 °C and pKa ~10.06.

Alkylation and Functional Group Transformations

Further functionalization involves alkylation or coupling reactions on the protected amine intermediate:

- Alkylation : Using ethyl bromoacetate or similar alkyl halides in the presence of base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (~120 °C) for 2 hours to introduce ester or other functional groups.

- Coupling Reactions : Carbodiimide-mediated coupling (e.g., with dicyclohexylcarbodiimide (DCC) and additives like HOBt) in dichloromethane at room temperature for 18 hours to form amide bonds, often followed by purification via silica gel chromatography.

- Reductive Amination : Sodium cyanoborohydride-mediated reductive amination in ethanol at 60 °C with catalytic acetic acid to introduce complex substituents onto the amino group, yielding high purity products with yields up to 99%.

Formation of the Citrate Salt

The final compound, this compound, is obtained by salt formation of the free amine carbamate with citric acid:

- Procedure : Dissolution of the free base in suitable solvent (e.g., ethanol or water), followed by addition of stoichiometric amounts of citric acid under controlled pH and temperature conditions.

- Outcome : Formation of a stable citrate salt enhances solubility and stability, facilitating handling and potential pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbamate formation | N-methyl-1,3-propanediamine + Boc anhydride, Et3N, THF/DCM, 0 °C to RT, inert atmosphere | ~95 | Produces tert-butyl N-(3-aminopropyl)-N-methylcarbamate |

| 2 | Alkylation | Intermediate + ethyl bromoacetate, K2CO3, DMF, 120 °C, 2 h | 75-80 | Introduces ester functionality |

| 3 | Amide coupling | Carbamate + acid (e.g., ibuprofen derivative), DCC, HOBt, DCM, RT, 18 h | ~53 | Typical amide bond formation |

| 4 | Reductive amination | Carbamate + aldehyde/ketone, NaCNBH3, AcOH, EtOH, 60 °C, overnight | ~99 | High yield, introduces complex substituents |

| 5 | Salt formation with citrate | Free base + citric acid, aqueous or alcoholic solvent, controlled pH | Quantitative | Produces final citrate salt |

Research Findings and Considerations

- The Boc protecting group (tert-butyl carbamate) is essential for selective reactions on the amine, preventing side reactions and facilitating purification.

- The use of bases such as triethylamine or potassium carbonate is critical to neutralize acidic byproducts and drive reactions forward.

- Alkylation and coupling reactions require precise control of temperature and stoichiometry to optimize yields and minimize impurities.

- Salt formation with citric acid improves physicochemical properties, including solubility and stability, which is beneficial for pharmaceutical formulation.

- Purification techniques commonly involve silica gel chromatography and recrystallization to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate serves as a synthetic intermediate in the production of various pharmaceuticals. Its structure allows for modifications that lead to biologically active compounds. For instance, it has been utilized in the synthesis of dipeptide-type inhibitors targeting SARS-CoV proteases, showcasing its relevance in antiviral drug development .

Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. Studies have shown that modifications to the carbamate structure can enhance the efficacy of neuroprotective agents against neurodegenerative diseases by inhibiting specific enzymes involved in neuronal damage .

Pesticide Development

The compound has potential applications in the development of novel pesticides. Its ability to interact with biological targets makes it suitable for creating compounds that can effectively control pest populations while minimizing environmental impact. Research is ongoing to evaluate its effectiveness against various agricultural pests and pathogens.

Industrial Synthesis

In industrial chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its stability under various conditions makes it an ideal candidate for large-scale production processes .

Data Tables

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Comparisons

The following table summarizes key structural and functional differences:

† The citrate form would add C₆H₈O₇ to the base molecular formula (C₉H₁₈N₂O₂), increasing molecular weight significantly.

2.2. Key Differences and Implications

- Counterion Effects : The citrate counterion improves solubility in polar solvents compared to the hydrochloride form, which is critical for drug delivery . In contrast, the spirocyclic compound () lacks ionizable groups, limiting its solubility in aqueous media.

- Stability : Tert-butyl esters are acid-labile, meaning the citrate form (acidic) may hydrolyze faster under physiological conditions than the hydrochloride or free base forms. This property is exploited in prodrug designs .

- Safety: The absence of a methyl group in N-(3-Aminopropyl)carbamic acid tert-butyl ester () increases its reactivity, correlating with higher toxicity (H302: harmful if swallowed) compared to the methylated target compound .

Biological Activity

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate, often referred to as a carbamate derivative, is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H20N2O2

- Molecular Weight : 174.24 g/mol

- CAS Number : 150349-36-3

The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological interactions and solubility in organic solvents.

This compound acts primarily as a biochemical reagent. Its mechanism of action involves:

- Inhibition of Acetylcholinesterase (AChE) : Similar to other carbamates, this compound can inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission .

- Synthesis of Biologically Active Molecules : It serves as a building block in organic synthesis and is used in the development of pharmaceuticals.

1. Neurotoxicity Studies

Research has shown that this compound exhibits neurotoxic effects through AChE inhibition. In vitro studies demonstrated dose-dependent inhibition of AChE, with implications for understanding the toxicity associated with carbamate pesticides .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, showing potential against various bacterial strains. A study indicated that derivatives similar to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester exhibited moderate antibacterial activity .

3. Cytotoxicity Assessments

Cytotoxicity assays on HepG2 cells revealed that certain derivatives of this compound could induce mild cytotoxic effects, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Case Study 1: Neurobehavioral Effects

A study evaluated the neurobehavioral effects of N-methyl carbamate pesticides, including derivatives like N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester. The findings highlighted significant alterations in behavior and cholinergic activity in rodent models following exposure, emphasizing the need for careful assessment in agricultural applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various carbamate derivatives. The results indicated that N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester exhibited effective inhibition against specific bacterial pathogens, warranting further exploration for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition (IC50) | Antimicrobial Activity | Cytotoxicity (HepG2) |

|---|---|---|---|

| N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester | Moderate | Moderate | Mild |

| N-Boc-1,3-diaminopropane | High | Low | High |

| Tert-Butyl (3-aminopropyl)carbamate | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach involving tert-butyl carbamate protection. For example, a tert-butyl ester intermediate can be prepared by reacting a primary amine (e.g., 3-aminopropyl-N-methylamine) with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, followed by citrate salt formation .

- Key Variables : Temperature (-78°C to 0°C for sensitive intermediates), solvent choice (THF or DCM), and stoichiometric control of Boc₂O to avoid overprotection. Evidence from similar compounds shows yields of 60–85% under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm) and citrate (δ ~2.6–2.8 ppm) groups .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for the free base and [M+citrate]⁻ for the salt) .

Q. What are the stability considerations for the tert-butyl ester and citrate moieties during storage?

- Stability Data :

- The tert-butyl ester is stable under anhydrous, acidic conditions but hydrolyzes in aqueous basic media (pH > 9) .

- Citrate salts enhance aqueous solubility but may form degradation products (e.g., free citric acid) under prolonged humidity. Store at -20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can conflicting data on reaction efficiency for tert-butyl carbamate formation be resolved?

- Case Study : Discrepancies in yields (e.g., 60% vs. 85%) may arise from competing side reactions (e.g., N-methylation vs. overprotection).

- Resolution Strategy :

- Use kinetic studies (in situ IR monitoring) to track Boc₂O consumption .

- Optimize base selection (e.g., Et₃N vs. NaHCO₃) to minimize byproducts .

- Data Table :

| Base Used | Solvent | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Et₃N | DCM | 85 | <5% N,N-dimethylated |

| NaHCO₃ | THF | 72 | 10% tert-butyl ether |

Q. What strategies mitigate challenges in isolating the citrate salt without decomposition?

- Methodology :

- Precipitate the citrate salt by slow addition of citric acid to the free base in cold ethanol (0°C) .

- Lyophilization instead of rotary evaporation to avoid thermal degradation .

- Critical Parameters : pH control (target pH 4–5) and solvent polarity adjustment to prevent citrate crystallization .

Q. How does the compound’s stereoelectronic profile influence its reactivity in peptide coupling?

- Insights : The tert-butyl group sterically shields the carbamate, reducing unintended nucleophilic attacks. Computational modeling (DFT) shows a 15 kcal/mol barrier for tert-butyl cleavage vs. 8 kcal/mol for methyl analogs .

- Application : Selective deprotection with TFA/DCM (1:1 v/v) enables site-specific conjugation in peptidomimetics .

Contradiction Analysis

Q. Why do literature reports vary in the recommended deprotection conditions for tert-butyl carbamates?

- Root Cause : Differences in counterion effects (e.g., citrate vs. HCl salts) alter acid sensitivity. Citrate buffers may slow TFA-mediated deprotection compared to free bases .

- Resolution : Validate conditions via kinetic assays (e.g., HPLC monitoring at 30-min intervals) .

Applications in Advanced Systems

Q. Can this compound serve as a pH-responsive building block in drug delivery systems?

- Evidence : Similar tert-butyl-protected peptoids undergo controlled hydrolysis at pH 5.0 (e.g., tumor microenvironment) to release active amines, enabling targeted payload delivery .

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.